molecular formula C13H8F2O3 B6314213 4-(2,4-Difluorophenyl)-2-hydroxybenzoic acid CAS No. 615557-17-0

4-(2,4-Difluorophenyl)-2-hydroxybenzoic acid

Cat. No.: B6314213
CAS No.: 615557-17-0
M. Wt: 250.20 g/mol
InChI Key: HAQNXOVRMNXHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aryl-Substituted Salicylic (B10762653) Acid Derivatives in Contemporary Chemical Research

The addition of an aryl group can significantly modify the parent molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, influence the compound's interaction with biological targets. For instance, research has shown that bi-aryl analogues of salicylic acid can be potent agents for ameliorating endoplasmic reticulum stress, a condition implicated in various diseases. The spatial arrangement and electronic nature of the aryl substituent are critical factors in determining the biological efficacy and cytotoxicity of these derivatives.

Furthermore, the versatility of synthetic strategies to create diverse libraries of aryl-substituted salicylic acids makes them attractive scaffolds for drug discovery programs. ekb.eg Palladium-catalyzed cross-coupling reactions, for example, are frequently employed to synthesize these bi-aryl structures, allowing for systematic structure-activity relationship (SAR) studies. These studies are crucial for optimizing lead compounds and understanding the molecular basis of their activity.

Overview of the Chemical Compound's Research Trajectory and Related Structures

The research trajectory of 4-(2,4-Difluorophenyl)-2-hydroxybenzoic acid is intrinsically linked to the development of its more famous isomer, Diflunisal (B1670566) (5-(2,4-difluorophenyl)-salicylic acid). The journey began with efforts to develop superior salicylate-based anti-inflammatory agents with improved potency and longer duration of action compared to aspirin. nih.gov This research identified that adding a hydrophobic group, such as a phenyl ring, at the 5-position of salicylic acid enhanced its anti-inflammatory activity. nih.gov

This line of inquiry led to the synthesis of Diflunisal, which proved to be a potent NSAID. nih.gov The success of Diflunisal spurred further investigation into its analogues and isomers to explore new therapeutic possibilities and refine its activity profile. Researchers have synthesized and evaluated numerous analogues, modifying both the salicylic acid core and the difluorophenyl ring.

These investigations have expanded beyond anti-inflammatory effects. For example, analogues of Diflunisal have been studied as potent inhibitors of transthyretin (TTR) aggregation, a process associated with amyloid diseases. researchgate.net Other research has focused on creating aza-analogs of Diflunisal to develop multi-target compounds possessing both anti-inflammatory and anti-bacterial properties. The study of positional isomers, such as this compound, is a logical progression in this research, aimed at understanding how the substitution pattern on the salicylic acid ring affects biological activity.

Scope and Research Imperatives for this compound

The primary research imperative for this compound is to fully characterize its chemical properties and biological activity profile, particularly in comparison to its 5-substituted isomer, Diflunisal. Understanding the impact of the difluorophenyl group's position on the molecule's interaction with key biological targets, such as cyclooxygenase enzymes or transthyretin, is a critical area of investigation.

Future research should focus on several key areas:

Comparative Biological Screening: A comprehensive evaluation of its anti-inflammatory, analgesic, antimicrobial, and anticancer activities is necessary. This would establish its potential therapeutic value and highlight any advantages over existing compounds.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure will help to elucidate the key molecular features required for its biological activity. This includes exploring different substitution patterns on both aromatic rings.

Mechanism of Action Studies: For any significant biological activity observed, detailed mechanistic studies are required to identify the molecular targets and pathways involved. For instance, if anti-inflammatory effects are noted, its inhibitory profile against COX-1 and COX-2 enzymes should be determined.

Advanced Materials Science: Given that some hydroxybenzoic acids are used as monomers for liquid crystalline polymers, the potential of this compound in materials science could also be an interesting, albeit less explored, avenue of research. researchgate.net

The exploration of this compound holds the promise of uncovering novel therapeutic agents and deepening our understanding of the structure-activity relationships within the important class of aryl-substituted salicylic acids.

Data Tables

Table 1: Physicochemical Properties of 5-(2,4-Difluorophenyl)-2-hydroxybenzoic Acid (Diflunisal)

PropertyValue
Molecular Formula C₁₃H₈F₂O₃
Molecular Weight 250.2 g/mol
IUPAC Name 5-(2,4-difluorophenyl)-2-hydroxybenzoic acid
CAS Number 22494-42-4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Topological Polar Surface Area 57.5 Ų
LogP 4.3

Note: Data corresponds to the closely related and well-documented isomer, Diflunisal, as comprehensive experimental data for the 4-substituted isomer is less available in public databases. Data sourced from PubChem CID 3059.

Table 2: Overview of Selected Aryl-Substituted Salicylic Acid Derivatives and Their Research Focus

Compound NameAryl Substituent and PositionPrimary Area of Research
Diflunisal 2,4-Difluorophenyl at C5Anti-inflammatory (NSAID), Amyloidogenesis Inhibition
Flufenisal 4-Fluorophenyl at C5Anti-inflammatory
2-Hydroxy-5-(naphthalen-1-yl)benzoic acid Naphthalen-1-yl at C5Endoplasmic Reticulum Stress
2-Hydroxy-4-(pyridin-3-yl)benzoic acid Pyridin-3-yl at C4Endoplasmic Reticulum Stress

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-difluorophenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-8-2-4-9(11(15)6-8)7-1-3-10(13(17)18)12(16)5-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQNXOVRMNXHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476508
Record name 2',4'-difluoro-3-hydroxybiphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615557-17-0
Record name 2',4'-difluoro-3-hydroxybiphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization

Strategies for the De Novo Synthesis of 4-(2,4-Difluorophenyl)-2-hydroxybenzoic Acid

The creation of the this compound molecular framework relies on precise, multi-step synthetic sequences. These pathways are designed to construct the core biaryl structure and correctly position the hydroxyl and carboxylic acid functional groups.

Multi-Step Synthetic Pathways, Including Kolbe-Schmitt Carboxylation

A principal synthetic route to this compound involves the initial formation of a biaryl phenol (B47542) intermediate, 4-(2,4-difluorophenyl)phenol (B1585448), which is subsequently carboxylated.

A key carbon-carbon bond-forming reaction to create the biaryl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 4-bromophenol (B116583) with 2,4-difluorophenylboronic acid. The resulting 4-(2,4-difluorophenyl)phenol serves as the direct precursor for the final carboxylation step.

The introduction of the carboxylic acid group onto the phenolic ring is achieved via the Kolbe-Schmitt reaction. wikipedia.orgucla.edu In this process, the precursor, 4-(2,4-difluorophenyl)phenol, is first treated with a base like sodium hydroxide (B78521) to form the corresponding phenoxide. This phenoxide is then heated with carbon dioxide under pressure, leading to an electrophilic aromatic substitution where the CO2 acts as the electrophile. wikipedia.orgaakash.ac.in Subsequent acidification of the reaction mixture yields the final product, this compound. The regioselectivity of this carboxylation is crucial, as the carboxyl group is directed to the ortho position relative to the hydroxyl group, a common outcome in the Kolbe-Schmitt reaction. ucla.edujk-sci.com

Table 1: Proposed Multi-Step Synthesis via Kolbe-Schmitt Reaction

Step Reactants Reagents/Conditions Intermediate/Product
1 4-Bromophenol, 2,4-Difluorophenylboronic acid Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3), Solvent (e.g., Toluene (B28343)/Water) 4-(2,4-Difluorophenyl)phenol

Catalytic Approaches in Carbon-Carbon and Carbon-Oxygen Bond Formation

Modern synthetic chemistry heavily relies on catalytic methods to efficiently form carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. The synthesis of this compound is a prime example where these strategies are essential.

Carbon-Carbon Bond Formation: The Suzuki-Miyaura cross-coupling reaction is the predominant method for constructing the biaryl C-C bond in the synthesis of this compound and its isomer, Diflunisal (B1670566). nih.govresearchgate.net This reaction offers a powerful and versatile tool for linking the 2,4-difluorophenyl and the hydroxybenzoic acid moieties. A typical approach involves coupling a halogenated precursor of one ring with a boronic acid derivative of the other. For instance, 5-bromosalicylic acid can be coupled with 2,4-difluorophenylboronic acid using a palladium catalyst to form the isomeric Diflunisal. nih.gov By analogy, the synthesis of the target 4-substituted isomer would involve the coupling of a 4-halosalicylic acid derivative with 2,4-difluorophenylboronic acid. A variety of palladium catalysts, often in conjunction with phosphine (B1218219) ligands, are effective for this transformation. researchgate.net

Carbon-Oxygen Bond Formation: While the primary focus is on the C-C biaryl bond, C-O bond formation and cleavage are also critical. For example, synthetic strategies may employ a protected hydroxyl group (e.g., a methoxy (B1213986) group) on one of the aromatic rings. The synthesis of the 4-(2,4-difluorophenyl)phenol intermediate might start from 4-bromoanisole. After the C-C coupling reaction, a demethylation step is required to reveal the free hydroxyl group, which is a C-O bond cleavage reaction, typically achieved using reagents like boron tribromide (BBr3) or hydrobromic acid (HBr).

Regioselective Synthesis of Fluorinated Benzoic Acid Analogues

Achieving the correct arrangement of substituents on the aromatic rings (regioselectivity) is a fundamental challenge in the synthesis of complex molecules like this compound.

The synthesis of this specific isomer requires placing the 2,4-difluorophenyl group at the C4 position of 2-hydroxybenzoic acid. This can be achieved through two main retrosynthetic approaches:

Carboxylation of a Pre-formed Biaryl: This strategy, outlined in section 2.1.1, involves first synthesizing 4-(2,4-difluorophenyl)phenol. The subsequent Kolbe-Schmitt carboxylation must then proceed with high regioselectivity. The hydroxyl group is a strong ortho-, para-director. Since the para-position is blocked by the bulky difluorophenyl group, the incoming carboxyl group is directed almost exclusively to one of the ortho-positions, leading to the desired 2-hydroxy-4-biaryl substitution pattern. The choice of counterion (e.g., Na+ vs. K+) and temperature can further influence the ortho/para selectivity in Kolbe-Schmitt reactions. jk-sci.com

Cross-Coupling of a Pre-functionalized Benzoic Acid: An alternative route involves starting with a salicylic (B10762653) acid derivative that already contains a leaving group (like bromine or iodine) at the desired position. For the target compound, this would mean starting with 4-bromosalicylic acid. A Suzuki-Miyaura coupling reaction with 2,4-difluorophenylboronic acid would then form the C4-Caryl bond directly, yielding the final product in a highly regioselective manner. The success of this approach hinges on the availability of the 4-halosalicylic acid starting material.

Green Chemistry Principles in the Synthesis of the Chemical Compound and its Precursors

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of complex molecules, including biaryl compounds.

Environmentally Benign Reaction Conditions and Solvent Selection

Significant efforts have been made to develop greener alternatives for key synthetic steps, particularly the Suzuki-Miyaura cross-coupling reaction.

Aqueous Media: Traditional Suzuki couplings often use organic solvents like toluene or dioxane. researchgate.net Recent advancements have demonstrated the feasibility of conducting these reactions in water or mixed aqueous-organic systems. nih.govnih.govrsc.org Using water as a solvent reduces the reliance on volatile organic compounds (VOCs), which are often flammable, toxic, and environmentally harmful. acs.org

Recyclable Catalysts: The palladium catalysts used in cross-coupling reactions are expensive and can be toxic. Developing heterogeneous or recyclable catalysts is a key goal of green chemistry. nih.govnih.gov Nanoparticle catalysts, such as palladium supported on lanthanum phosphate (B84403) (LaPO4·Pd) or lanthanum fluoride (B91410) (LaF3·Pd), have been shown to be effective for biaryl synthesis in aqueous media and can be recovered and reused for multiple reaction cycles without a significant loss of activity. nih.govnih.gov Ligand-free systems, which avoid the use of expensive and often air-sensitive phosphine ligands, further enhance the green credentials of the process. rsc.orgpku.edu.cn

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. durham.ac.uk

This technology is particularly well-suited for transition metal-catalyzed reactions like the Suzuki-Miyaura coupling. The application of microwave irradiation can dramatically reduce the time required for the C-C bond formation step in the synthesis of biaryl compounds. For example, reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a dedicated microwave reactor. nih.govmdpi.com The use of ultrasound has also been shown to enhance the synthesis of Diflunisal via the Suzuki-Miyaura reaction, increasing efficiency and reducing energy consumption. nih.gov These rapid, high-efficiency protocols align with the green chemistry principles of maximizing atom economy and energy efficiency.

Table 2: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

Parameter Conventional Heating Microwave Irradiation
Reaction Time Typically hours (e.g., 8-24 h) durham.ac.uk Typically minutes (e.g., 2-15 min) nih.govmdpi.com
Energy Input Convective heating, often less efficient Direct dielectric heating, highly efficient
Yields Variable, can be lower due to side reactions Often higher due to rapid heating and shorter reaction times

| Solvent | Often high-boiling organic solvents | Can enable use of greener, lower-boiling solvents |

Atom-Economical and High-Yielding Methodologies

In modern organic synthesis, the principles of green chemistry, particularly atom economy and high reaction yields, are paramount for developing sustainable and cost-effective processes. rsc.org Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final desired product. chemrxiv.org An ideal, 100% atom-economical reaction incorporates all reactant atoms into the product, generating no waste. rsc.org

Achieving high atom economy often involves favoring addition reactions over substitution or elimination reactions, which inherently produce byproducts. chemrxiv.org Future research in the synthesis of this compound could focus on designing catalytic cycles or one-pot reactions that minimize waste and maximize the incorporation of reactants, thereby aligning with the goals of sustainable chemical manufacturing.

Rational Design and Synthesis of Novel Derivatives of this compound

The rational design of novel derivatives of this compound involves strategic structural modifications to modulate its physicochemical and biological properties. This is achieved by altering its functional groups and aromatic systems.

Structural Modification at the Hydroxyl and Carboxyl Moieties

The hydroxyl (-OH) and carboxyl (-COOH) groups of the salicylic acid core are primary sites for chemical modification. These functional groups are crucial for the molecule's interactions and can be derivatized to produce esters, ethers, amides, and salts, among other functional classes.

The carboxylic acid moiety is readily converted into esters through Fischer esterification or by reaction with alkyl halides in the presence of a base. It can also be transformed into amides by coupling with various amines. Another significant modification involves converting the carboxyl group into a hydrazide by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303). nih.govglobalscientificjournal.com This hydrazide derivative serves as a versatile intermediate for synthesizing various heterocyclic compounds. nih.gov Furthermore, the acidic nature of the carboxyl group allows for the formation of molecular salts through reaction with basic compounds, a strategy that can significantly alter solubility and other physical properties. acs.org

The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. These modifications can influence the molecule's hydrogen bonding capacity and lipophilicity.

Introduction of Diverse Substituents on the Phenyl Rings

Introducing a variety of substituents onto the two phenyl rings of the core structure is a key strategy for creating a library of new derivatives. This can be accomplished either by starting with appropriately substituted raw materials or by direct modification of the parent molecule, where feasible. For example, the synthesis can begin with substituted 2,4-difluorobiphenyl (B1582794) precursors to introduce desired functional groups on one of the rings. google.com

Similarly, modifications to the aniline (B41778) ring in related synthetic pathways, such as in the synthesis of N-(2,4-difluorophenyl)benzamides, can introduce diversity. mdpi.com The nature and position of these substituents—whether they are electron-donating or electron-withdrawing—can profoundly affect the electronic properties, conformation, and ultimately the biological activity of the resulting molecules. Studies on related fluorinated compounds have shown that the position of fluorine substituents significantly influences molecular packing and intermolecular interactions in the solid state. mdpi.com

Synthesis of Hydrazone, Oxadiazole, and Thioureide Derivatives

Building upon the core scaffold, various heterocyclic and functional derivatives have been synthesized, including hydrazones, oxadiazoles, and thioureides.

Hydrazones are synthesized by the condensation reaction of a hydrazide derivative with various aldehydes. researchgate.netmdpi.com For example, the hydrazide of this compound can be reacted with a range of substituted aromatic aldehydes in a solvent like ethanol (B145695) under reflux to yield the corresponding hydrazone derivatives. mdpi.comnih.govmdpi.com These reactions are typically straightforward and produce the target compounds in good yields. mdpi.com

Oxadiazoles , specifically the 1,3,4-oxadiazole (B1194373) isomers, are important heterocyclic compounds often synthesized from acid hydrazides. nih.govchemmethod.com A common method involves the cyclodehydration of N-acylhydrazones or related intermediates. nih.gov This can be achieved by heating the precursor with a dehydrating agent such as phosphorus oxychloride or acetic anhydride (B1165640). nih.govchemmethod.com Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating, often leading to higher yields in significantly shorter reaction times. chemmethod.comchemmethod.com

Thioureide derivatives are characterized by the thiourea (B124793) functional group. Their synthesis can be achieved through the reaction of an amine-containing derivative of the benzoic acid scaffold with an isothiocyanate, such as phenyl isothiocyanate. researchgate.net This condensation reaction provides a direct route to N-aryl thiourea derivatives. researchgate.net

Table 1: Synthesis of Hydrazone and Oxadiazole Derivatives

Derivative ClassGeneral Synthetic MethodKey ReagentsTypical ConditionsReference
HydrazonesCondensation of acid hydrazide with aldehydesSubstituted aromatic aldehydes, Acid hydrazideReflux in ethanol mdpi.comnih.gov
1,3,4-OxadiazolesCyclodehydration of acylhydrazone precursorsAcetic anhydride or Phosphorus oxychloride (POCl₃)Conventional heating (reflux) or microwave irradiation nih.govchemmethod.com

Development of Hybrid Molecules Incorporating the Benzoic Acid Scaffold

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophoric units into a single molecule. nih.gov The goal is to create a new chemical entity with a modified or enhanced biological activity profile, potentially acting on multiple targets. nih.gov

The this compound scaffold can serve as one of the core components in such a hybrid molecule. It can be covalently linked to other biologically active scaffolds, such as those found in natural products or existing synthetic drugs. Examples of scaffolds used in designing hybrids include naphthoquinones, quinolinediones, isatin, and sulfonamides. nih.govmdpi.com The linkage can be achieved by forming ester, amide, or other stable covalent bonds through the hydroxyl or carboxyl functionalities of the benzoic acid moiety. This approach allows for the systematic exploration of new chemical structures with potentially novel mechanisms of action. nih.gov

Chemo-Enzymatic Synthesis Approaches for Stereoselective Derivatives

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. Enzymes, acting as biocatalysts, can offer exceptional levels of stereoselectivity (enantio- and diastereoselectivity) under mild reaction conditions, which is often difficult to achieve with purely chemical methods. frontiersin.orgnih.gov

While specific chemo-enzymatic routes for this compound are not widely documented, established methodologies can be adapted. For instance, lipases are commonly used for the kinetic resolution of racemic mixtures of alcohols or esters, which could be applied to derivatives of the target molecule. frontiersin.org A two-step chemo-enzymatic process has been described for other aromatic compounds, involving a lipase-catalyzed epoxidation of a double bond, followed by hydrolysis to form diols. nih.govresearchgate.net Subsequent microbial oxidation of these diols can yield α-hydroxy ketones with high stereoselectivity. frontiersin.org

Such strategies could be envisioned for derivatives of this compound that contain appropriate functional groups (e.g., an alkenyl side chain) susceptible to enzymatic transformation. This approach would enable the synthesis of specific stereoisomers, which is crucial as the biological activity of chiral molecules often resides in a single enantiomer. Additionally, whole-cell biocatalysis using engineered microorganisms presents another avenue for producing hydroxylated benzoic acid derivatives from renewable feedstocks. nih.gov

Advanced Structural Elucidation and Spectroscopic Analysis

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular bonds and functional groups within 4-(2,4-Difluorophenyl)-2-hydroxybenzoic acid. These methods are particularly sensitive to the molecule's solid-state form, including different polymorphic structures.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations of Molecular Bonds

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites vibrations of specific chemical bonds. The resulting spectrum provides a characteristic pattern of absorption bands, each corresponding to a particular vibrational mode. For this compound, the FT-IR spectrum is dominated by features arising from the carboxylic acid and hydroxyl functional groups, as well as vibrations associated with the aromatic rings.

A key region of interest is the carbonyl (C=O) stretching vibration of the carboxylic acid group, which is sensitive to hydrogen bonding interactions. In different polymorphic forms of Diflunisal (B1670566), the hydrogen-bonding patterns can vary, leading to shifts in the C=O stretching frequency. This makes FT-IR a valuable technique for polymorph identification and characterization.

Table 1: Key FT-IR Vibrational Bands for this compound

Vibrational ModeWavenumber (cm⁻¹) (Typical Range)Functional Group
O-H Stretch (Carboxylic Acid)3000 - 2500 (broad)-COOH
O-H Stretch (Phenolic)3600 - 3200Ar-OH
C-H Stretch (Aromatic)3100 - 3000Ar-H
C=O Stretch (Carboxylic Acid)1725 - 1680-COOH
C=C Stretch (Aromatic)1600 - 1450Aromatic Rings
C-F Stretch1250 - 1000Ar-F
O-H Bend (Carboxylic Acid)1440 - 1395-COOH
C-O Stretch (Carboxylic Acid)1320 - 1210-COOH
C-O Stretch (Phenolic)1260 - 1180Ar-OH

Note: The exact positions of these bands can vary depending on the physical form of the sample (e.g., polymorph, solvent) and the specific instrumentation used.

Raman Spectroscopy for Structural Conformation Studies

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of the aromatic rings and the C-F bonds in this compound.

Comprehensive spectroscopic studies on the polymorphs of Diflunisal have demonstrated that Raman spectroscopy is a reliable method for their distinction. drugbank.com The carbonyl stretching frequencies, in particular, are influenced by the different hydrogen-bonding patterns present in each polymorphic form, resulting in distinct Raman shifts. drugbank.com For instance, the stability of different polymorphs under various conditions, such as milling and heating, has been effectively monitored using Raman spectroscopy. researchgate.net

Table 2: Key Raman Spectral Features for this compound

Raman Shift (cm⁻¹) (Typical Range)Vibrational Assignment
1700 - 1600C=O Stretch (Carboxylic Acid)
1620 - 1580Aromatic Ring C=C Stretching
1300 - 1200C-H In-plane Bending
1100 - 1000Aromatic Ring Breathing Modes
800 - 600C-F Stretching and Ring Deformations

Note: The specific Raman shifts can differ between the various polymorphic forms of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are all instrumental in its structural confirmation.

Proton (¹H) NMR Spectroscopic Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound provides valuable information about the protons on the aromatic rings and the hydroxyl and carboxylic acid groups. The chemical shifts (δ) of these protons are influenced by the electron-donating and electron-withdrawing effects of the substituents on the rings.

A ¹H NMR spectrum of Diflunisal recorded in DMSO-d₆ reveals distinct signals for the aromatic protons. The protons on the salicylic (B10762653) acid moiety and the difluorophenyl ring appear as complex multiplets due to spin-spin coupling with neighboring protons and, in the case of the difluorophenyl ring, with the fluorine atoms. The acidic protons of the hydroxyl and carboxylic acid groups typically appear as broad singlets at lower field, and their chemical shifts can be sensitive to solvent and concentration.

Table 3: ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton AssignmentChemical Shift (δ, ppm) (Approximate)Multiplicity
Aromatic Protons7.0 - 8.2Multiplet
Phenolic -OH10.0 - 11.0Broad Singlet
Carboxylic Acid -COOH12.0 - 13.0Broad Singlet

Note: The exact chemical shifts and coupling patterns can be complex and require detailed spectral analysis for precise assignment.

Carbon-13 (¹³C) NMR Spectroscopic Characterization of Carbon Frameworks

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbonyl carbon of the carboxylic acid would appear at the lowest field (highest ppm value). The aromatic carbons would resonate in the typical aromatic region, with those bonded to fluorine or oxygen atoms shifted further downfield. The carbons of the difluorophenyl ring would also exhibit splitting due to coupling with the fluorine atoms (C-F coupling).

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm) Range
Carbonyl Carbon (C=O)165 - 180
Aromatic Carbons (C-O, C-F)150 - 165
Aromatic Carbons (C-C, C-H)110 - 140
Quaternary Aromatic Carbons120 - 145

Note: These are predicted ranges, and experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atoms in a molecule. Since this compound contains two fluorine atoms in different chemical environments (ortho and para to the biphenyl (B1667301) linkage), the ¹⁹F NMR spectrum is expected to show two distinct signals.

The chemical shifts of the fluorine atoms are highly sensitive to their electronic surroundings. Studies involving the interaction of Diflunisal with proteins have utilized ¹⁹F NMR to probe the binding environment. For instance, the ¹⁹F NMR spectrum of a Diflunisal derivative shows signals characteristic of the fluorine substitution pattern. The chemical shifts are typically reported relative to a fluorine standard such as trifluoroacetic acid (TFA) or trichlorofluoromethane (B166822) (CFCl₃). The signals for the two fluorine atoms will likely appear as multiplets due to coupling with each other and with nearby protons.

Table 5: Expected ¹⁹F NMR Chemical Shift Information for this compound

Fluorine Atom PositionExpected Chemical Shift Range (δ, ppm vs. CFCl₃)Expected Multiplicity
F (ortho to biphenyl link)-110 to -120Multiplet
F (para to biphenyl link)-110 to -120Multiplet

Note: The precise chemical shifts and coupling constants would provide detailed information about the electronic structure of the difluorophenyl ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural assignment of complex organic molecules like this compound. By correlating nuclear spins through chemical bonds or space, techniques such as COSY, HSQC, and HMBC provide a detailed connectivity map of the molecule. science.govsdsu.edu

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.eduyoutube.com For this compound, COSY spectra would reveal correlations between adjacent protons on both the benzoic acid and the difluorophenyl rings. For instance, the proton at position 3 of the benzoic acid ring would show a cross-peak with the proton at position 5, and similarly, the protons on the difluorophenyl ring would show correlations according to their coupling network.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to (¹JCH). sdsu.eduustc.edu.cn It is a highly sensitive proton-detected experiment that allows for the definitive assignment of protonated carbons. ustc.edu.cn Each CH group in the molecule would produce a distinct cross-peak, linking the ¹H chemical shift to the ¹³C chemical shift of the carbon it is bonded to.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). ustc.edu.cnresearchgate.net This technique reveals connectivity between different parts of the molecule, for example, showing correlations from the protons on one aromatic ring to the carbons of the other ring through the central C-C bond. It is also instrumental in identifying quaternary (non-protonated) carbons by observing correlations from nearby protons. For instance, protons on the benzoic acid ring would show correlations to the carboxyl carbon (C=O), and protons on both rings would show correlations to the carbons involved in the biaryl linkage.

Table 1: Expected 2D NMR Correlations for this compound
Proton (¹H) PositionExpected COSY (¹H) CorrelationsExpected HSQC (¹³C) CorrelationExpected Key HMBC (¹³C) Correlations
H3H5C3C1, C2, C4, C5, Carboxyl C
H5H3, H6C5C1, C3, C4, C6
H6H5C6C2, C4, C5, C1'
H3'H5', H6'C3'C1', C2', C4', C5'
H5'H3', H6'C5'C1', C3', C4', C6'
H6'H3', H5'C6'C1', C2', C4', C5'

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion. For this compound, the molecular formula is C₁₃H₈F₂O₃. HRMS would be used to confirm this exact formula by measuring its monoisotopic mass and comparing it to the calculated theoretical value, thereby distinguishing it from other potential compounds with the same nominal mass.

Table 2: Exact Mass Calculation for C₁₃H₈F₂O₃
ElementCountExact Mass (Da)Total Mass (Da)
Carbon (¹²C)1312.000000156.000000
Hydrogen (¹H)81.0078258.062600
Fluorine (¹⁹F)218.99840337.996806
Oxygen (¹⁶O)315.99491547.984745
Calculated Monoisotopic Mass 250.044151

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing fragmentation, and then analyzing the resulting product ions. This process provides detailed structural information by revealing the molecule's fragmentation pathways. For this compound, the precursor ion ([M-H]⁻ at m/z 249.0364 in negative ion mode or [M+H]⁺ at m/z 251.0519 in positive ion mode) would be subjected to collision-induced dissociation (CID).

Common fragmentation pathways for related hydroxybenzoic acids often involve the neutral loss of small molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). massbank.eumassbank.eu The fragmentation of the target compound would likely proceed via initial loss of water from the hydroxyl and carboxyl groups, followed by decarboxylation. Fragmentation of the C-C bond linking the two aromatic rings would also generate characteristic ions corresponding to the difluorophenyl and hydroxybenzoic acid moieties.

Table 3: Predicted MS/MS Fragmentation of this compound (Negative Ion Mode)
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
249.0364205.0469CO₂ (43.9898)Deprotonated 4-(2,4-difluorophenyl)phenol (B1585448)
249.0364231.0259H₂O (18.0105)[M-H-H₂O]⁻
205.0469127.0036C₆H₄O (78.0433)Difluorophenoxide anion

Derivatization-Based Mass Spectrometry for Enhanced Detection and Analysis

Chemical derivatization is a strategy used to modify an analyte's structure to improve its analytical properties for mass spectrometry. nih.govspectroscopyonline.com For compounds like this compound, which contains polar, acidic functional groups (carboxylic acid and phenolic hydroxyl), derivatization can enhance volatility for gas chromatography-mass spectrometry (GC-MS) or improve ionization efficiency and chromatographic retention in liquid chromatography-mass spectrometry (LC-MS). daneshyari.com

Common derivatization methods for carboxylic acids and phenols include:

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the acidic protons of the -COOH and -OH groups into less polar, more volatile trimethylsilyl (B98337) (TMS) esters and ethers. colostate.edunist.gov This is particularly useful for GC-MS analysis.

Alkylation/Esterification: Reagents like diazomethane (B1218177) or an alcohol under acidic conditions can convert the carboxylic acid into a methyl or other alkyl ester, reducing its polarity.

These modifications can lead to improved peak shape, increased sensitivity, and more predictable fragmentation patterns, thereby enhancing both qualitative and quantitative analysis. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which govern the physical properties of the material. For this compound, determining the crystal structure would confirm the molecular conformation (e.g., the torsion angle between the two aromatic rings) and reveal the supramolecular assembly through hydrogen bonding and other non-covalent interactions.

Single-Crystal X-ray Diffraction Analysis of Polymorphs and Cocrystals

Many organic molecules can exist in different crystalline forms, known as polymorphs, or can crystallize with a second neutral component to form cocrystals. americanpharmaceuticalreview.comrsc.org These different solid forms can have distinct physical properties. Single-crystal X-ray diffraction is the gold standard for identifying and structurally characterizing these various forms. researchgate.net

Polymorphs: Polymorphism arises when a single compound crystallizes into two or more different crystal lattices. malvernpanalytical.com For this compound, polymorphism could be driven by different hydrogen-bonding patterns. For example, the carboxylic acid groups could form classic centrosymmetric dimers, or they could engage in hydrogen bonds with the phenolic hydroxyl group, leading to different packing arrangements.

Cocrystals: Cocrystals are multi-component crystals where the components are neutral molecules held together by non-covalent interactions. nih.gov The target molecule, with its hydrogen bond donor (-OH, -COOH) and acceptor (C=O, -OH) sites, is a prime candidate for forming cocrystals with other molecules (coformers). nih.govresearchgate.net Analysis of cocrystals can reveal how the molecule interacts with other pharmaceutically relevant compounds.

A single-crystal X-ray diffraction study would provide key crystallographic data for each form, allowing for a detailed comparison of their solid-state structures.

Table 4: Hypothetical Crystallographic Data for Two Polymorphs of this compound
ParameterPolymorph IPolymorph II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)10.58.9
b (Å)5.215.4
c (Å)18.39.1
β (°)95.590
Volume (ų)9981245
Z (Molecules/unit cell)44
Key H-Bonding MotifCarboxylic acid dimerCatemer chain

Powder X-ray Diffraction for Polymorphic Purity Assessment

Powder X-ray Diffraction (PXRD) is a critical analytical technique for the characterization of crystalline solids in the pharmaceutical industry. It provides a unique "fingerprint" of a crystalline solid, which is essential for identifying its specific polymorphic form. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug substance's physicochemical properties, including solubility, stability, and bioavailability. Therefore, controlling and verifying the polymorphic form is a crucial aspect of quality control.

The compound this compound, as a crystalline solid, may exhibit polymorphism. While specific studies detailing the polymorphic forms of this particular isomer are not extensively documented in publicly available literature, the phenomenon is well-established in its close structural isomer, Diflunisal (5-(2,4-difluorophenyl)-2-hydroxybenzoic acid). Research has identified and characterized at least four distinct polymorphic forms of Diflunisal (Forms I, II, III, and IV). nih.govcam.ac.uk Each of these forms presents a unique PXRD pattern, allowing for their unambiguous identification. nih.gov

The assessment of polymorphic purity for this compound would follow a similar methodology. Each potential polymorph would possess a distinct crystal lattice structure, leading to a unique set of diffraction peaks in the PXRD pattern. The analysis involves irradiating a powdered sample of the compound with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ).

A hypothetical representation of PXRD data for two distinct polymorphs (Form A and Form B) is presented below to illustrate the principle. The presence of sharp, characteristic peaks at specific 2θ angles for Form A, and the absence of peaks corresponding to Form B, would confirm the polymorphic purity of the sample. Conversely, a mixture of polymorphs would show a combined pattern containing peaks from both forms.

Polymorphic FormCharacteristic 2θ Peaks (°)Relative Intensity (%)
Form A (Hypothetical)8.5100
12.365
16.880
25.195
Form B (Hypothetical)9.2100
14.570
18.390
26.785

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and reactivity of a molecule. These methods are based on the principles of quantum mechanics and can provide highly accurate information about molecular structure and behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can be used to optimize the geometry of 4-(2,4-Difluorophenyl)-2-hydroxybenzoic acid and to calculate a variety of molecular properties.

While specific DFT studies on this compound are not extensively documented in the available literature, the methodology has been applied to similar benzoic acid derivatives. For instance, DFT has been used to study the proton transfer and photophysical properties of 2,4-dihydroxybenzoic acid and its halogen-substituted derivatives. chemrxiv.org Such studies typically involve geometry optimization to find the most stable conformation of the molecule, followed by the calculation of electronic properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP, in particular, is useful for identifying the regions of a molecule that are most likely to be involved in electrostatic interactions with other molecules.

For this compound, DFT calculations would be expected to reveal the influence of the difluorophenyl ring on the electronic properties of the benzoic acid moiety. The fluorine atoms, being highly electronegative, would likely withdraw electron density from the phenyl ring, affecting the acidity of the carboxylic acid group and the hydrogen-bonding capabilities of the hydroxyl group.

Table 1: Representative Molecular Properties of Benzoic Acid Derivatives Calculated by DFT

Property2,4-dihydroxybenzoic acid
Dipole Moment (Debye)Data not available in search results
Ionization Potential (eV)Data not available in search results
Electron Affinity (eV)Data not available in search results

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and coupled-cluster theory), can provide very accurate results, but they are computationally more expensive than DFT.

High-accuracy ab initio calculations could be used to refine the geometric and electronic properties of this compound. For example, they could provide a more precise determination of bond lengths, bond angles, and torsional angles. Furthermore, ab initio methods are often used to benchmark the results of less computationally demanding methods like DFT. A study on azo dyes derived from 2,4-dihydroxy benzoic acid derivatives utilized both HF and DFT levels of theory to investigate their optimized geometries and vibrational frequencies. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. emerginginvestigators.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests low stability and high reactivity. emerginginvestigators.org

The analysis of FMOs for this compound would provide insights into its reactivity. The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. Reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Conceptual DFT Reactivity Descriptors

DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Tendency of electrons to escape from the system.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Global Softness (S)1 / (2η)Reciprocal of hardness, indicates high reactivity.
Electrophilicity Index (ω)μ2 / (2η)Propensity of a species to accept electrons.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. chemrxiv.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, dynamics, and interactions of molecules over time. mdpi.com

For this compound, MD simulations could be employed to explore its conformational landscape. The molecule has a rotatable bond between the two phenyl rings, and the orientation of the carboxylic acid and hydroxyl groups can also vary. MD simulations in different environments, such as in a vacuum or in a solvent, would reveal the preferred conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, as the binding affinity can be highly dependent on the ligand's conformation.

Furthermore, MD simulations are invaluable for studying the interactions between a ligand and its target protein. utupub.fi Once a potential binding mode is identified, for example, through molecular docking, an MD simulation of the ligand-protein complex can be performed. These simulations can assess the stability of the binding pose, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and reveal any conformational changes in the protein upon ligand binding.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. imrpress.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Molecular docking studies have been performed to investigate the interaction of this compound (Diflunisal) and its derivatives with various biological macromolecules. These studies provide valuable insights into the structural basis of their biological activity.

One important target of Diflunisal (B1670566) is the cyclooxygenase (COX) enzyme, particularly COX-2. Molecular docking studies have been used to predict the binding mode of Diflunisal within the active site of COX-2. mdpi.com These studies have shown that the hydroxyl group of the hydroxybenzoic acid part of Diflunisal can form hydrogen bonds with key amino acid residues, such as TYR355 and ARG120, in the COX-2 active site. mdpi.comresearchgate.net Additionally, a hydrogen bond between one of the fluorine atoms of the difluorophenyl ring and the HIS90 residue has been observed. mdpi.comresearchgate.net These interactions are crucial for the inhibitory activity of Diflunisal against the COX-2 enzyme.

Another study identified Diflunisal as an inhibitor of aminocarboxymuconate-semialdehyde decarboxylase (ACMSD), an enzyme in the tryptophan-kynurenine pathway. utsa.edu The co-crystal structure of ACMSD with Diflunisal revealed a novel binding mode. The carboxylate group of Diflunisal forms a salt bridge with Arg51 and Arg247, while the hydroxyl group forms a hydrogen bond with the backbone of Leu299. utsa.edu These interactions are essential for the inhibition of ACMSD. utsa.edu

The binding affinities of ligands to their protein targets are often estimated using scoring functions within the docking programs. These scores, typically expressed in kcal/mol, provide a relative measure of the binding strength. For example, in a study of potential inhibitors for fatty acid binding protein 4 (FABP4), docking scores were used to identify promising candidates from a library of FDA-approved drugs. google.com

Table 3: Predicted Interactions of this compound with Biological Targets

Target ProteinInteracting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)TYR355, ARG120Hydrogen Bond
HIS90Hydrogen Bond
Aminocarboxymuconate-semialdehyde decarboxylase (ACMSD)Arg51, Arg247Salt Bridge
Leu299Hydrogen Bond

This table summarizes the key interactions identified in molecular docking and co-crystallography studies.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The molecular structure of this compound, featuring hydroxyl (-OH), carboxyl (-COOH), and difluorophenyl groups, facilitates a variety of intermolecular interactions that govern its crystal packing and interactions with biological targets. The primary forces include hydrogen bonding, π-π stacking, and other weak interactions.

Hydrogen Bonding: The presence of both a hydroxyl and a carboxyl group makes hydrogen bonding the most dominant intermolecular force. quora.com The carboxyl group can act as both a hydrogen bond donor (from the hydroxyl moiety) and a hydrogen bond acceptor (at the carbonyl oxygen). Similarly, the phenolic hydroxyl group can donate and accept hydrogen bonds. In the solid state, it is anticipated that these functional groups will form extensive networks of intermolecular hydrogen bonds. For instance, in the crystal structure of the related compound 3,4-Difluoro-2-hydroxybenzoic acid, inversion dimers linked by pairs of O—H···O hydrogen bonds are observed, creating stable ring motifs. nih.gov A similar arrangement is highly probable for this compound. Furthermore, an intramolecular hydrogen bond can form between the adjacent hydroxyl and carboxyl groups, a phenomenon observed in 2-hydroxybenzoic acid (salicylic acid) and its derivatives. chemistryguru.com.sgstackexchange.com This intramolecular interaction can influence the molecule's conformation and acidity. stackexchange.com

π-π Stacking and Other Interactions: The two aromatic rings, the salicylic (B10762653) acid moiety and the 2,4-difluorophenyl substituent, are capable of engaging in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute significantly to the stability of the crystal lattice. nih.gov The crystal packing of 3,4-Difluoro-2-hydroxybenzoic acid shows aromatic π–π stacking interactions with a centroid-centroid separation of 3.7817 (9) Å, which helps form a three-dimensional structure. nih.gov Additionally, weaker C—H···O and C—H···F hydrogen bonds involving the fluorine atoms and the oxygen atoms of the carboxyl and hydroxyl groups can further stabilize the molecular packing. nih.gov Hydrophobic interactions, driven by the nonpolar phenyl rings, also play a role, particularly in aqueous environments or when binding to the hydrophobic pockets of proteins.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity and physicochemical properties of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical relationship between numerical representations of a molecule's structure (molecular descriptors) and a specific activity or property. mdpi.com

The development of a predictive QSAR model for the biochemical activity of this compound and its derivatives would follow a systematic process. nih.gov This process begins with the compilation of a dataset of compounds with experimentally determined biological activities, such as enzyme inhibition or receptor binding affinities. rutgers.edu Subsequently, a wide range of molecular descriptors are calculated for each compound in the dataset. nih.gov

Statistical methods are then employed to build a model that correlates these descriptors with the observed activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. rutgers.edunih.gov The goal is to create a statistically robust equation that can accurately predict the activity of new, untested compounds based solely on their calculated descriptors. nih.gov

A crucial step in model development is rigorous validation to ensure its predictive power and avoid overfitting. mdpi.com This typically involves internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds not used in model training. nih.gov While specific QSAR models for this compound are not detailed in the available literature, studies on derivatives of p-hydroxy benzoic acid have shown that their antimicrobial activity is governed by descriptors such as molecular connectivity indices and shape indices. nih.gov Such an approach could be applied to develop predictive models for various biological activities of this compound derivatives.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov They are the cornerstone of QSAR and QSPR modeling, providing the link between structure and behavior. biointerfaceresearch.com These descriptors can be broadly categorized into several classes, including 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric and conformational parameters). nih.gov

The chemical behavior of this compound can be correlated with various descriptors. For example:

Lipophilicity (log P): This descriptor is crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. It is influenced by the presence of the nonpolar aromatic rings and the polar hydroxyl and carboxyl groups.

Electronic Descriptors: Parameters like dipole moment and partial atomic charges describe the electronic aspects of the molecule, which are critical for understanding interactions with polar receptors and enzymes. The electron-withdrawing nature of the two fluorine atoms significantly impacts the electronic distribution in the phenyl ring.

Topological Descriptors: Indices like the Balaban topological index (J) and molecular connectivity indices (e.g., ¹χv) quantify the branching and connectivity of the molecular skeleton, which have been correlated with antimicrobial activity in related p-hydroxy benzoic acid derivatives. nih.gov

Steric/Shape Descriptors: Kier's shape indices (κ) and other 3D descriptors relate to the molecule's size and shape, which are fundamental for its ability to fit into a receptor's binding site. nih.gov

By analyzing the correlation between these descriptors and experimental data, QSPR models can be developed to predict various properties such as melting point, solubility, and chromatographic retention times.

Descriptor ClassExample DescriptorsCorrelated Chemical Behavior/Property
Constitutional (1D)Molecular Weight, Atom CountGeneral physical properties, transport phenomena
Topological (2D)Molecular Connectivity Indices (χ), Balaban Index (J)Boiling point, viscosity, biological activity nih.gov
Geometrical (3D)Molecular Surface Area, Molecular Volume, Kier's Shape Indices (κ)Receptor binding, solubility, transport rates nih.gov
ElectronicDipole Moment, Partial Charges, HOMO/LUMO EnergiesReactivity, polarity, hydrogen bonding capacity, interaction with biological targets
PhysicochemicalLogP, Molar RefractivityLipophilicity, membrane permeability, bioavailability

Molecular Imprinting Polymer (MIP) Design and Simulation

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites that are complementary in shape, size, and functionality to a target molecule (the template). mdpi.commdpi.com Computational simulation is a powerful tool in the rational design of MIPs, enabling the prediction of polymer performance before synthesis. mdpi.com

The foundation of a successful MIP is the formation of a stable complex between the template molecule and functional monomers in the pre-polymerization stage. mdpi.comnih.gov Computational chemistry, particularly Density Functional Theory (DFT), is widely used to screen potential functional monomers and select the one that exhibits the strongest and most favorable interactions with the template. mdpi.comrsc.org

For this compound as the template, the design process would involve:

Selection of Candidate Monomers: A library of common functional monomers capable of interacting with the template's hydroxyl, carboxyl, and aromatic groups is chosen. Examples include acrylic acid (AA), methacrylic acid (MAA), and 4-vinylpyridine (B31050) (4-VP), which can form hydrogen bonds with the template. mdpi.comnih.gov

Geometry Optimization: The structures of the template, each monomer, and the corresponding template-monomer complexes are optimized to find their lowest energy conformations.

Calculation of Binding Energy (ΔE): The strength of the interaction between the template and each monomer is quantified by calculating the binding energy. A more negative ΔE indicates a more stable complex and a more suitable monomer for imprinting. researchgate.net This calculation helps in selecting the monomer that will lead to the most selective recognition sites. researchgate.net

Studies on similar templates like p-hydroxybenzoic acid have utilized this computational approach to screen monomers and determine optimal template-to-monomer ratios, confirming that the main interaction forces are often hydrogen bonding and π-π stacking. mdpi.comresearchgate.net

Functional MonomerPotential Interaction with TemplateHypothetical Binding Energy (ΔE)
Methacrylic Acid (MAA)Hydrogen bonding with -COOH and -OH groups-45.2 kJ/mol
4-Vinylpyridine (4-VP)Hydrogen bonding with -COOH and -OH groups-38.7 kJ/mol
Acrylamide (AM)Hydrogen bonding with -COOH and -OH groups-35.1 kJ/mol
Note: Binding energy values are hypothetical and for illustrative purposes to demonstrate the monomer selection process.

Beyond selecting the optimal monomer, computational simulations can predict the molecular recognition properties of the final MIP. cnr.it By analyzing the nature and number of interaction points between the template and the chosen functional monomer, the potential selectivity of the imprinted cavities can be assessed. nih.gov

Molecular Dynamics (MD) simulations can be employed to study the dynamic stability of the template-monomer complex in the presence of a porogenic solvent and a cross-linker, providing a more realistic model of the pre-polymerization mixture. rsc.org These simulations can help determine the optimal molar ratios of the components. rsc.org

The selectivity of a MIP is its ability to bind the template molecule in preference to other structurally similar compounds. Computational models can predict this by calculating the binding energies of potential interfering compounds with the simulated imprinted cavity. A significantly lower binding energy for the template compared to its analogues suggests high selectivity. scite.ai Frontal analysis and chromatographic evaluations of synthesized polymers are experimental techniques used to confirm the number, strength (dissociation constant, Kdiss), and specificity of the recognition sites predicted by these computational models. nih.gov

Biochemical and Molecular Mechanistic Studies

Enzyme Inhibition Kinetics and Characterization

Enzyme inhibition kinetics are crucial for understanding how a compound interacts with an enzyme, with the three primary types of reversible inhibition being competitive, uncompetitive, and noncompetitive. These studies are fundamental in drug development to determine a compound's potency and mechanism of action.

Inhibition of Cyclooxygenase Isoforms (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins (B1171923) from arachidonic acid. There are two main isoforms, COX-1, which is constitutively expressed and involved in baseline physiological functions, and COX-2, which is induced at sites of inflammation. The anti-inflammatory and analgesic properties of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while adverse effects like gastrointestinal issues are often linked to the inhibition of COX-1.

Specific inhibitory activity and kinetic data (such as IC₅₀ values) for 4-(2,4-Difluorophenyl)-2-hydroxybenzoic acid against COX-1 and COX-2 are not documented in the available scientific literature.

Modulation of Prostaglandin (B15479496) Synthesis Pathways at a Molecular Level

The inhibition of COX enzymes directly modulates the prostaglandin synthesis pathway by preventing the conversion of arachidonic acid into prostaglandin H2, a precursor for various other prostaglandins and thromboxanes. By blocking this step, the production of pro-inflammatory prostaglandins is reduced. The formation of prostaglandins can be limited by the availability of the fatty acid substrate or by a self-catalyzed inactivation associated with the oxygenation reaction.

There is no specific research available that details the molecular-level interactions of this compound with the prostaglandin synthesis pathway.

Investigation of Enzyme Active Site Binding Mechanisms

The binding of inhibitors to the active site of COX enzymes is a key area of study. For example, the carboxylate group of many NSAIDs is known to form a salt bridge with an arginine residue (Arg-120) in the active site of COX-1. The structural differences between the active sites of COX-1 and COX-2, such as a larger pocket in COX-2, allow for the design of selective inhibitors.

Investigations into the specific binding mechanism of this compound within the active sites of cyclooxygenase or other enzymes have not been published.

Inhibition of Other Enzyme Families (e.g., Cathepsin D, PI3Kα, LOX, Serine Hydrolases, GlmU, MvfR)

Beyond cyclooxygenases, chemical compounds are often tested for their activity against a wide range of other enzyme families to understand their broader pharmacological profile.

Cathepsins : This group of proteases is involved in various physiological processes, and their overexpression is linked to several diseases, including cancer.

PI3Kα (Phosphoinositide 3-kinase alpha) : This enzyme is a key component of a major signaling pathway that regulates cell growth, proliferation, and survival.

LOX (Lipoxygenases) : These enzymes are involved in the synthesis of leukotrienes and other inflammatory mediators from arachidonic acid.

Serine Hydrolases : This is a large and diverse class of enzymes that play critical roles in processes like digestion, blood clotting, and nervous system signaling.

GlmU : This is a bifunctional enzyme in bacteria that is essential for the synthesis of the cell wall precursor UDP-N-acetylglucosamine.

MvfR : This is a transcriptional regulator in Pseudomonas aeruginosa that controls the expression of virulence factors.

There is no available data from scientific studies on the inhibitory activity of this compound against Cathepsin D, PI3Kα, LOX, Serine Hydrolases, GlmU, or MvfR.

Receptor Binding and Modulation Studies

Receptor binding assays are used to determine if a compound can interact with specific cell surface or intracellular receptors, potentially acting as an agonist or antagonist to modulate cellular signaling pathways.

Interaction with EphA4 Receptor

Eph (erythropoietin-producing hepatocellular) receptors are the largest family of receptor tyrosine kinases and play crucial roles in developmental processes, including cell migration and differentiation. The EphA4 receptor, in particular, is involved in synaptic plasticity and has been identified as a potential target in neurological disorders. It can bind to both ephrin-A and ephrin-B ligands.

There are no published studies investigating or documenting any interaction between this compound and the EphA4 receptor.

Exploration of Retinoic Acid Receptor (RAR) Ligand Activity

The retinoid X receptor (RXR) and retinoic acid receptor (RAR) are critical members of the nuclear receptor superfamily, acting as transcription factors that regulate development, cell differentiation, metabolism, and cell death. These receptors function by forming heterodimers, such as RAR/RXR, which bind to specific DNA sequences known as retinoic acid response elements (RAREs). The binding of a ligand, such as all-trans retinoic acid (ATRA) to RAR, can trigger a cascade of events leading to the transcription of target genes.

While direct studies on the interaction of this compound with retinoic acid receptors are not extensively documented in publicly available literature, the structural similarity of this compound to known RAR modulators warrants a theoretical exploration of its potential activity. The core structure, a substituted benzoic acid, is a common feature in many synthetic retinoids. For instance, certain synthetic retinoids function as inverse agonists for RORβ, a related orphan receptor, by binding with high affinity and modulating its transcriptional activity.

The biological activity of retinoids is mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with α, β, and γ subtypes. RARs can be activated by both all-trans and 9-cis isomers of retinoic acid, while RXRs are activated exclusively by the 9-cis isomer. The formation of RAR/RXR heterodimers is a key step in mediating the biological effects of retinoids. Given the structural framework of this compound, it is plausible that it could interact with the ligand-binding domain of RARs, potentially modulating the recruitment of coactivator or corepressor proteins and thereby influencing gene transcription. However, without direct experimental evidence, its role as an RAR ligand remains speculative.

Investigation of Intracellular Signaling Pathways at the Molecular Level

Modulation of Cellular Biochemical Processes

Research into the broader class of hydroxybenzoic acid derivatives suggests potential roles in modulating key cellular biochemical processes, particularly those related to metabolic regulation and cellular stress responses. For example, certain hydroxybenzoic acid derivatives have been shown to exhibit anti-diabetic effects by influencing insulin (B600854) signaling pathways in liver cells. They can improve insulin sensitivity, increase glucose consumption, and reduce the production of reactive oxygen species (ROS).

One of the proposed mechanisms for these effects involves the modulation of microRNAs (miRs) that regulate glucose metabolism. For instance, some derivatives can inhibit the upregulation of specific miRs induced by free fatty acids, leading to the upregulation of their target proteins involved in the insulin signaling cascade. While these findings pertain to other hydroxybenzoic acid derivatives, they highlight a potential avenue of investigation for this compound. Its difluorophenyl substitution could significantly influence its potency and selectivity in modulating these or other cellular pathways.

Impact on Specific Molecular Targets

The primary molecular target for many salicylic (B10762653) acid derivatives, including the closely related drug diflunisal (B1670566), is the cyclooxygenase (COX) enzyme. patsnap.com Diflunisal is a known nonsteroidal anti-inflammatory drug (NSAID) that inhibits COX, thereby blocking the production of prostaglandins involved in inflammation and pain. patsnap.com Given that this compound is a structural analog of diflunisal, it is highly probable that it also targets and inhibits COX enzymes.

Furthermore, studies on diflunisal and its analogs have revealed other potential molecular targets. For instance, diflunisal has been found to inhibit ACMS decarboxylase (ACMSD), an enzyme in the tryptophan-kynurenine pathway, which could lead to increased levels of NAD+. utsa.edu This suggests that derivatives of this compound could have broader biological activities beyond COX inhibition. Additionally, some salicylic acid derivatives have been designed to inhibit other enzymes, such as Staphylococcus aureus Tyrosyl-tRNA synthetase, demonstrating the versatility of this chemical scaffold in targeting various molecular entities. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Elucidation of Pharmacophores and Key Structural Features for Activity

Structure-activity relationship (SAR) studies on diflunisal and its analogs have provided valuable insights into the key structural features required for their biological activity. A consensus pharmacophore for anti-virulence efficacy against Staphylococcus aureus has been proposed, consisting of a [hydroxy]-benzoic acid group and a [meta]-bis-halo-phenyl group. nih.gov The stereochemistry of the halogen, hydroxyl, and carboxylic acid moieties plays a crucial role in the differential reduction of virulence phenotypes. nih.gov

For general anti-inflammatory and analgesic activity through COX inhibition, the salicylic acid core is essential. The 2-hydroxy and 1-carboxyl groups are critical for binding to the active site of the COX enzyme. The addition of a difluorophenyl group at the 4-position, as seen in diflunisal and the compound , significantly enhances potency compared to salicylic acid. The fluorine atoms on the phenyl ring are thought to increase lipophilicity and may also engage in specific interactions within the enzyme's binding pocket.

The table below summarizes the key structural features and their importance for the activity of diflunisal analogs.

Structural FeatureImportance for Biological Activity
2-Hydroxy Group Essential for binding to the COX active site and for radical scavenging activity.
1-Carboxyl Group Crucial for anchoring the molecule within the COX active site.
4-(2,4-Difluorophenyl) Group Enhances potency and lipophilicity; contributes to specific enzyme interactions.
Halogen Atoms (Fluorine) Increase potency; their position on the phenyl ring is critical for activity.

Optimization of Molecular Design for Enhanced Biological Interactions

The molecular design of salicylic acid derivatives can be optimized to enhance their biological interactions and improve their therapeutic profiles. One common strategy is the esterification of the carboxylic acid group, which can lead to derivatives with increased anti-inflammatory activity and potentially reduced gastrointestinal side effects. nih.gov The synthesis of various ester analogs of salicylic acid has demonstrated that modifications at this position can significantly impact COX inhibitory potential. researchgate.net

Another approach involves the synthesis of derivatives with modified functional groups on the phenyl ring. For instance, the introduction of different substituents on the diflunisal scaffold has been explored to enhance its anticancer activities. nih.gov Molecular docking studies can be employed to predict the binding modes of newly designed derivatives and to rationalize their biological activities. nih.govresearchgate.net By understanding the interactions between the ligand and its target protein at a molecular level, it is possible to design novel derivatives with improved potency, selectivity, and pharmacokinetic properties. For example, the synthesis of novel salicylic acid derivatives containing metronidazole (B1676534) has led to potent antibacterial agents. nih.gov These strategies highlight the potential for further optimization of this compound to develop new therapeutic agents with enhanced biological activities.

Advanced Research Applications and Functional Explorations

Role as Chemical Building Blocks in Advanced Organic Synthesis

The molecular architecture of 4-(2,4-Difluorophenyl)-2-hydroxybenzoic acid makes it a valuable starting material in multi-step organic synthesis. Its functional groups can be selectively modified to build more complex structures, particularly heterocyclic systems, and to form esters and ethers, expanding its utility in the creation of new chemical entities.

Precursor for Complex Heterocyclic Systems

The transformation of the carboxylic acid group of this compound into various heterocyclic rings is a well-documented strategy for creating novel compounds. nih.govsigmaaldrich.com A common synthetic pathway involves the initial conversion of the parent acid into its corresponding ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form this compound hydrazide. This hydrazide is a key intermediate, serving as a versatile precursor for a range of heterocyclic systems. nih.gov

Through reactions with various electrophiles, the hydrazide can be cyclized into several five-membered heterocyclic rings. For instance, treatment with substituted isothiocyanates followed by cyclization in a basic medium yields 1,2,4-triazoline-3-thiones. nih.gov Alternatively, reaction with carbon disulfide and subsequent cyclization can produce 1,3,4-oxadiazoles, while reaction with acetyl chloride or other acyl chlorides can lead to the formation of substituted 1,3,4-thiadiazoles. nih.govresearchgate.net These synthetic transformations effectively replace the carboxylic acid functionality with a heterocyclic core, a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. nih.gov

PrecursorReagentsResulting Heterocyclic SystemReference
This compound hydrazide1. Aryl isothiocyanates 2. NaOH4-substituted-1,2,4-triazoline-3-thiones nih.gov
1. CS₂ / KOH 2. Hydrazine hydrate2-substituted-1,3,4-oxadiazoles nih.govsigmaaldrich.commarmara.edu.tr
Acyl chlorides (e.g., Acetyl chloride)2-substituted-1,3,4-thiadiazoles nih.govresearchgate.net

Reagent in Esterification and Etherification Reactions

The carboxylic acid and phenolic hydroxyl groups of this compound are amenable to esterification and etherification reactions. These reactions are fundamental for creating prodrugs or modifying the compound's solubility and pharmacokinetic profile. google.comgoogle.com

Esterification can be directed at either the carboxylic acid or the phenolic hydroxyl group. The carboxylic acid is readily esterified under standard conditions, such as the Fischer esterification with an alcohol in the presence of an acid catalyst. iajpr.com More specific reagents can be used to form more complex esters. For example, reaction with α-halo carbonates, such as ethyl 1-chloroethyl carbonate, in the presence of a base like triethylamine, yields 1-(alkoxycarbonyloxy)alkyl esters. google.com These particular esters are designed to be hydrolyzed in vivo to release the parent compound, with byproducts like carbon dioxide and acetaldehyde (B116499) that are easily metabolized. google.com

The phenolic hydroxyl group can also be acylated. This is typically achieved by reacting the compound with acyl chlorides or anhydrides. google.com This conversion of the phenol (B47542) to an ester can alter the molecule's biological activity and distribution. Both esterification and etherification provide a means to mask the polar functional groups, which can be a key step in a larger synthetic sequence or for the development of derivatives with specific properties. google.comnih.gov

Development of Molecular Probes and Analytical Reagents

The structural features of this compound also lend themselves to applications in analytical chemistry, including its potential for derivatization to enhance detection and its intrinsic fluorescent properties, which can be used to probe biological systems.

Derivatization Reagents for Enhanced Spectroscopic and Chromatographic Detection

In analytical chemistry, particularly for gas chromatography (GC), derivatization is a common strategy to improve the volatility, thermal stability, and detectability of analytes containing polar functional groups. researchgate.netgcms.cz Compounds with carboxylic acid and hydroxyl groups, such as this compound, are often unsuitable for direct GC analysis due to their low volatility and tendency to adsorb onto the chromatographic column, leading to poor peak shape and inaccurate quantification. jfda-online.com

To overcome these issues, these functional groups are chemically modified. Common derivatization techniques applicable to this compound include:

Silylation: This process replaces the active hydrogen atoms in the -COOH and -OH groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose, creating more volatile and thermally stable TMS-esters and TMS-ethers suitable for GC-MS analysis. gcms.cz

Alkylation/Esterification: The carboxylic acid group can be converted to a more volatile ester, typically a methyl ester, using reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). researchgate.net PFBBr derivatives are particularly useful as they are highly sensitive to electron capture detection (ECD). researchgate.net

Acylation: The phenolic hydroxyl group can be converted into an ester using fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA). This modification increases volatility and can enhance detection. jfda-online.com

While specific applications of these techniques to this compound are not extensively detailed in dedicated studies, the presence of the required functional groups makes it a prime candidate for such derivatization to enable or enhance its analysis by GC-based methods. researchgate.net For High-Performance Liquid Chromatography (HPLC), the compound generally does not require derivatization for UV detection due to its chromophoric nature. researchgate.netnih.gov

Fluorescent Probes for Biological Target Localization

An interesting characteristic of this compound is its intrinsic fluorescence. This property allows it to be used as a molecular probe to study interactions with biological macromolecules without the need for an external fluorescent label. acs.org The fluorescence of a molecule is often sensitive to its local microenvironment. Changes in fluorescence intensity, lifetime, or emission wavelength can provide valuable information about binding events.

Research has utilized the inherent fluorescence of this compound to investigate its interaction with proteins, such as lysozyme, and with drug delivery carriers like cyclodextrins. acs.org Studies have shown that upon binding to the hydrophobic pocket of a protein, the fluorescence lifetime of the compound can increase significantly. This phenomenon indicates that the molecule is shielded from the quenching effects of the aqueous solvent and is bound within the protein structure. Techniques like time-resolved fluorescence resonance energy transfer (FRET) can be used in such systems to calculate the distance between the compound and specific amino acid residues, like tryptophan, providing precise details about the binding site and orientation. acs.org This application demonstrates the compound's utility as a probe for characterizing drug-protein and drug-carrier interactions, which is fundamental in drug development and delivery research. acs.org

Investigation in Agrochemical Science

The potential application of this compound in agrochemical science is an area of exploratory interest, largely inferred from the known properties of structurally related compounds. The inclusion of fluorine atoms in organic molecules is a widely used strategy in the design of modern agrochemicals, including herbicides, fungicides, and insecticides. nbinno.com

The carbon-fluorine bond is exceptionally strong, which can impart increased metabolic stability to a molecule. nbinno.com This stability can lead to longer-lasting effects in an agricultural setting, potentially reducing the required application frequency. Furthermore, fluorine substitution can enhance the lipophilicity of a compound, which may improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, thereby increasing its biological activity. nbinno.com

Moreover, the hydroxybenzoic acid scaffold itself is found in compounds with known antifungal properties against plant pathogens. nih.govresearchgate.net For example, 4-hydroxybenzoic acid derivatives have been investigated as growth inhibition agents for fungi that affect oilseed crops. nih.gov Given that this compound combines a difluorinated phenyl ring with a hydroxybenzoic acid core, it represents a logical candidate for synthesis and screening in the search for new crop protection agents. Its structure provides a foundation that can be further modified to optimize for target-specific activity and environmental profile. nbinno.com

Materials Science Applications

Hydroxybenzoic acids are valuable precursors for the synthesis of various polymers, particularly aromatic polyesters. While the direct use of this compound as a monomer in large-scale polymer production is not widely documented, its structural features make it a candidate for creating specialized polymers with unique properties.

Research has demonstrated the formation of crystalline inclusion complexes between this compound (Diflunisal) and several types of linear polymers. In these complexes, the Diflunisal (B1670566) molecules are not the repeating units of the polymer chain but are instead encapsulated within the polymer structure. This indicates a strong interaction between the compound and the polymer, suggesting its potential use in modifying polymer properties or in controlled release applications.

The synthesis of polyesters from hydroxybenzoic acid derivatives is a well-established process. It is conceivable that this compound could be used in polycondensation reactions to create novel polyesters with enhanced thermal stability or specific functionalities imparted by the difluorophenyl group. However, specific examples and detailed characterization of such polymers are not prevalent in the current body of scientific literature.

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. While the use of this compound as a template for creating MIPs has been explored in the context of developing selective analytical methods and drug delivery systems, the body of research is not as extensive as for its non-fluorinated counterpart, p-hydroxybenzoic acid.

The principle of MIP synthesis involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape and functionality to the template. This allows the MIP to selectively rebind the target molecule from a complex mixture. Given the pharmaceutical importance of Diflunisal, the development of MIPs for its selective extraction and analysis is an active area of research. These MIPs could be utilized in various applications, including sample preparation for analytical chromatography and as recognition elements in chemical sensors.

Exploration in Biochemical Tool Development

This compound, widely known as the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal, has been extensively studied for its anti-inflammatory properties, making it a valuable tool for mechanistic research in inflammation. Its mechanisms of action are multifaceted, involving the inhibition of key enzymes in the inflammatory cascade.

One of the primary mechanisms is the inhibition of prostaglandin (B15479496) synthetase, also known as cyclooxygenase (COX). researchgate.net This enzyme is responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. googleapis.commdpi.com By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. researchgate.net

More recent research has uncovered a novel epigenetic mechanism of action. Studies have shown that both salicylic (B10762653) acid and this compound can suppress the activity of two critical sister proteins, p300 and CREB-binding protein (CBP). google.comnih.gov These proteins are epigenetic regulators that control the expression of genes involved in inflammation and cell growth. google.com By inhibiting p300 and CBP, this compound can block the activation of inflammatory proteins, offering a distinct pathway for its anti-inflammatory effects. google.comnih.gov This dual mechanism of action makes it a subject of interest for researchers investigating the complex pathways of inflammation.

Antimicrobial Agents for Investigating Pathogen Mechanisms

No specific studies detailing the use of this compound as an antimicrobial agent for investigating pathogen mechanisms were identified. Research in this area tends to focus on derivatives of p-hydroxybenzoic acid and their esters (parabens), which have well-documented antimicrobial properties. However, data specific to the 4-(2,4-difluorophenyl) substituted analogue is not available in the reviewed literature.

Antifungal Agents for Understanding Fungal Pathogenesis

There is no available research on the specific antifungal activity of this compound. While the broader class of benzoic acid derivatives has been explored for antifungal effects, with structure-activity relationships often linked to the nature and position of substituents on the phenyl ring, dedicated studies on this particular difluorophenyl-substituted compound are absent from the scientific record.

Anti-Tuberculosis Agents for Mycobacterial Research

Specific investigations into the efficacy of this compound against Mycobacterium tuberculosis or for mycobacterial research have not been published. The field of anti-tuberculosis research has examined a wide variety of molecular scaffolds, including other benzoic acid derivatives and complex hydrazones, but the potential of this specific compound remains unexplored.

Anticancer Enzyme Inhibitors for Cell Biology Research

The potential of this compound as an anticancer enzyme inhibitor has not been documented in the available literature. While related compounds like 4-hydroxybenzoic acid (4-HBA) have been investigated as potential inhibitors of enzymes such as histone deacetylase 6 (HDAC6), there is no evidence to suggest that this compound has been synthesized or tested for similar purposes in cell biology research.

Antioxidant Modulators for Oxidative Stress Research

No studies were found that specifically evaluate the antioxidant or pro-oxidant properties of this compound. The antioxidant capacity of phenolic acids is highly dependent on their substitution pattern, particularly the number and position of hydroxyl groups. Without experimental data from assays such as DPPH, ABTS, or FRAP for this specific compound, its role as a potential modulator in oxidative stress research is unknown.

Supramolecular Chemistry and Host-Guest Interactions

Formation of Clathrate Complexes with Cyclodextrins

There is no published research on the formation of clathrate or inclusion complexes between this compound and cyclodextrins. While cyclodextrins are widely used to encapsulate hydrophobic molecules to improve their solubility and stability, the specific host-guest interactions with this compound have not been investigated.

Investigation of Binding Mechanisms in Inclusion Complexes

The formation of inclusion complexes involving this compound as a guest molecule is a nuanced process governed by a variety of non-covalent interactions. These interactions, taking place within the hydrophobic cavity of a host molecule, such as a cyclodextrin, are the subject of detailed physicochemical investigations. Researchers employ a range of analytical techniques to elucidate the stoichiometry, binding affinity, and thermodynamic drivers of complexation, providing a comprehensive understanding of the binding mechanisms at a molecular level.

The primary forces contributing to the stability of these host-guest systems include hydrophobic interactions, van der Waals forces, hydrogen bonding, and the release of high-energy water molecules from the host cavity. The aromatic rings of this compound, particularly the difluorophenyl moiety, are expected to play a significant role in the inclusion process due to their hydrophobicity.

Several sophisticated analytical methods are utilized to characterize the binding mechanisms of such inclusion complexes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool for confirming the formation of an inclusion complex and for determining its geometry. Chemical shift changes of the protons on both the host and guest molecules upon complexation provide direct evidence of their spatial proximity. Protons located within the host cavity typically experience a significant change in their chemical environment, leading to noticeable shifts in the NMR spectrum. mdpi.com This technique can also be used to determine the stoichiometry of the complex.

Isothermal Titration Calorimetry (ITC): ITC is a vital technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Kₐ), enthalpy change (ΔH°), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG°) and entropy change (ΔS°) can be calculated. This data reveals whether the complex formation is enthalpically or entropically driven. d-nb.inforsc.org

Differential Scanning Calorimetry (DSC): DSC is employed to detect the formation of a solid-state inclusion complex. The disappearance or shifting of the melting point of the guest molecule in the DSC thermogram of the complex is a strong indication of its inclusion within the host cavity. mdpi.comresearchgate.net

Phase Solubility Studies: This method, developed by Higuchi and Connors, is used to determine the stoichiometry of the complex and its stability constant in solution. An increase in the solubility of the guest molecule as a function of the host concentration indicates complex formation. mdpi.com

The thermodynamic parameters obtained from ITC studies on similar systems often reveal that the inclusion process is spontaneous, as indicated by a negative Gibbs free energy change (ΔG°). researchgate.netnih.gov The enthalpy change (ΔH°) can be either negative (exothermic) or positive (endothermic), and the entropy change (ΔS°) can also vary. A negative ΔH° suggests that van der Waals interactions and hydrogen bonding are the primary driving forces, while a positive ΔS° indicates that the hydrophobic effect and the release of water molecules from the host cavity are dominant.

Table 1: Investigational Techniques for Inclusion Complex Binding Mechanisms

TechniqueInformation Obtained
¹H-NMR SpectroscopyComplex formation confirmation, stoichiometry, geometry of inclusion. mdpi.com
Isothermal Titration Calorimetry (ITC)Binding constant (Kₐ), enthalpy change (ΔH°), entropy change (ΔS°), Gibbs free energy change (ΔG°), stoichiometry (n). d-nb.inforsc.org
Differential Scanning Calorimetry (DSC)Evidence of solid-state complex formation. mdpi.comresearchgate.net
Phase Solubility StudiesStoichiometry, stability constant (Kₛ). mdpi.com

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A deeper understanding of the molecular mechanisms underlying the therapeutic effects of 4-(2,4-Difluorophenyl)-2-hydroxybenzoic acid is crucial for its future development. Advanced spectroscopic techniques are emerging as powerful tools for conducting in situ mechanistic studies, allowing researchers to observe the compound's interactions with its biological targets in real-time and within a native-like environment.

Techniques such as surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS) could provide unprecedented insights into the binding of Diflunisal (B1670566) to cyclooxygenase (COX) enzymes, its primary targets in the inflammatory cascade. These methods can reveal subtle conformational changes and intermolecular interactions that are not discernible with conventional techniques. Furthermore, in situ nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the dynamic interactions of Diflunisal with other biological macromolecules, shedding light on its off-target effects and potential for drug repurposing. The application of these advanced spectroscopic methods will be instrumental in elucidating the complex pharmacology of this compound and guiding the design of more selective and potent derivatives.

Exploration of Novel Sustainable Synthetic Pathways

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. jddhs.commdpi.comscilit.com The development of novel, sustainable synthetic pathways for this compound is a key area of future research. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents and solvents. google.com

Future synthetic strategies will likely focus on the implementation of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. Flow chemistry is another promising approach that can enable the continuous and scalable synthesis of Diflunisal with improved efficiency and safety. mdpi.com The use of greener solvents, such as ionic liquids or supercritical fluids, and the development of one-pot, multi-component reactions will further contribute to the sustainability of its manufacturing process. A patent for a one-step synthesis method using low-toxicity and inexpensive iron and titanate catalysts has already been a step in this direction, reducing the reliance on more toxic and expensive metals like palladium or nickel. google.com

Diversification of Research Applications Beyond Current Scope

While this compound is primarily known for its anti-inflammatory and analgesic properties, a growing body of evidence suggests its therapeutic potential extends to other disease areas. drugbank.com The repurposing of this established drug for new indications is a major focus of current and future research.

One of the most promising new applications is in the treatment of transthyretin amyloidosis, a debilitating genetic disorder. Clinical trials have shown that Diflunisal can stabilize the transthyretin protein, thereby inhibiting the formation of amyloid fibrils and slowing disease progression. unirioja.esnih.govelsevierpure.comnih.gov There is also emerging evidence for its potential use in treating certain types of cancer. Studies have shown that Diflunisal can inhibit the proliferation of cancer cells and may enhance the efficacy of existing anticancer therapies. nih.gov Further research is warranted to explore its potential in other conditions, such as neurodegenerative diseases and cardiovascular disorders, where inflammation plays a key pathogenic role. nih.gov A systematic review has suggested a potential benefit of Diflunisal in transthyretin cardiac amyloidosis. nih.gov

Collaborative and Interdisciplinary Research Frameworks

The complexity of modern drug discovery and development necessitates a collaborative and interdisciplinary approach. emerald.comgoogle.com Advancing the research agenda for this compound will require the formation of synergistic partnerships between academic researchers, pharmaceutical companies, and clinical practitioners. smw.chfrontiersin.org

Such frameworks can facilitate the seamless translation of basic scientific discoveries into clinical applications. For instance, collaborations between computational chemists and medicinal chemists can accelerate the design and synthesis of novel Diflunisal analogs. researchgate.net Partnerships between pharmacologists and clinicians are essential for the design and execution of robust clinical trials to evaluate the efficacy of Diflunisal in new indications. rsc.org Furthermore, public-private partnerships can play a crucial role in securing the necessary funding and resources to support long-term research and development efforts. scinnovent.org Establishing these collaborative networks will be paramount to unlocking the full therapeutic potential of this compound in the years to come.

Q & A

Basic: What are the common synthetic routes for 4-(2,4-Difluorophenyl)-2-hydroxybenzoic acid, and what challenges arise due to substituent effects?

Answer:
Synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling to introduce the difluorophenyl group to a benzoic acid scaffold, followed by regioselective hydroxylation. Challenges include:

  • Steric hindrance from the 2,4-difluorophenyl group, which may reduce coupling efficiency .
  • Electron-withdrawing effects of fluorine atoms, complicating nucleophilic substitution or oxidation steps .
  • Competing side reactions (e.g., over-oxidation of the hydroxyl group) requiring precise stoichiometric control .

Advanced: How can researchers optimize reaction conditions to minimize side products during the introduction of difluorophenyl groups?

Answer:
Optimization strategies include:

  • Catalyst selection : Palladium catalysts with bulky ligands (e.g., SPhos) enhance coupling efficiency for sterically hindered substrates .
  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates .
  • Temperature modulation : Lower temperatures (0–25°C) reduce unwanted side reactions like defluorination .
  • In situ monitoring : HPLC or TLC tracks reaction progress to terminate at optimal conversion .

Basic: Which analytical techniques are critical for characterizing the purity and structure of this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR confirms fluorine substitution patterns, while 1H^{1}\text{H} NMR identifies hydroxyl and aromatic proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C13_{13}H8_{8}F2_{2}O3_{3}) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents in crystalline form .
  • HPLC-PDA : Quantifies purity and detects trace impurities .

Advanced: What strategies are employed to resolve contradictions in spectroscopic data when confirming the hydroxyl group's position?

Answer:
Contradictions (e.g., overlapping NMR signals) are addressed via:

  • Isotopic labeling : Deuterium exchange experiments differentiate hydroxyl protons from aromatic hydrogens .
  • 2D NMR techniques : COSY and NOESY correlations map proton-proton interactions near the hydroxyl group .
  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and validates experimental data .
  • Derivatization : Acetylation of the hydroxyl group simplifies spectral interpretation .

Advanced: How does the compound's fluorination pattern influence its biological activity in antimicrobial assays?

Answer:
The 2,4-difluorophenyl group enhances:

  • Lipophilicity : Improved membrane permeability in Gram-negative bacteria, as seen in analogous fluorinated benzoic acids .
  • Metabolic stability : Resistance to enzymatic degradation due to fluorine’s electronegativity .
  • Target binding : Fluorine’s van der Waals interactions with hydrophobic enzyme pockets (e.g., enoyl-ACP reductase) .
    Methodological note : MIC (Minimum Inhibitory Concentration) assays in E. coli or S. aureus models require pH-adjusted media to account for the compound’s acidity .

Basic: What are the key considerations in designing solubility studies for this compound in different solvents?

Answer:
Critical factors include:

  • pH-dependent solubility : The carboxylic acid group ionizes in basic buffers (e.g., pH > 7), enhancing aqueous solubility .
  • Hydrogen-bonding capacity : Polar solvents (e.g., DMSO) dissolve the hydroxyl group via H-bonding .
  • LogP analysis : Quantifies partitioning between octanol/water to predict bioavailability .
  • Temperature effects : Elevated temperatures improve solubility in organic solvents (e.g., ethanol) but may degrade the compound .

Advanced: What mechanistic insights guide the analysis of this compound’s stability under varying storage conditions?

Answer:
Degradation pathways include:

  • Hydrolysis : The ester or amide derivatives (if present) hydrolyze in humid environments .
  • Photooxidation : UV light induces radical formation at the hydroxyl group, requiring amber glass storage .
  • Thermal decomposition : TGA-DSC identifies decomposition temperatures, guiding storage at ≤−20°C for long-term stability .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:
SAR strategies involve:

  • Substituent variation : Introducing electron-donating (e.g., -OCH3_3) or withdrawing (e.g., -NO2_2) groups at the 2-hydroxy position .
  • Bioisosteric replacement : Swapping fluorine with chlorine or trifluoromethyl groups to compare activity .
  • In silico docking : Molecular dynamics simulations predict binding affinities to targets like COX-2 or β-lactamases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.